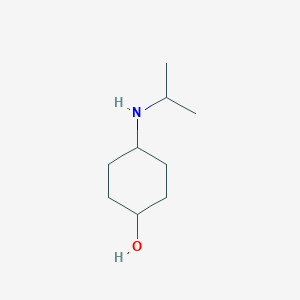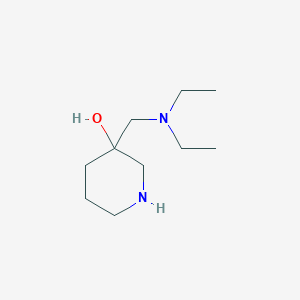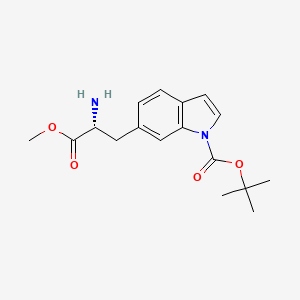
Norantipyrine Glucuronide Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Norantipyrine Glucuronide Sodium Salt is a chemical compound with the molecular formula C16H17N2NaO7 and a molecular weight of 372.31 g/mol . It is a derivative of antipyrine, a well-known analgesic and antipyretic drug. This compound is primarily used in research settings and is not intended for human or veterinary use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Norantipyrine Glucuronide Sodium Salt involves the glucuronidation of norantipyrine. This process typically requires the use of glucuronic acid or its derivatives under specific reaction conditions. The reaction is carried out in an aqueous medium, often with the aid of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Norantipyrine Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and development applications .
科学的研究の応用
Norantipyrine Glucuronide Sodium Salt has a wide range of scientific research applications, including:
作用機序
The mechanism of action of Norantipyrine Glucuronide Sodium Salt involves its interaction with specific molecular targets and pathways. The compound is metabolized in the body to form glucuronide conjugates, which are then excreted. This process helps in the detoxification and elimination of the parent compound, antipyrine . The molecular targets include enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases .
類似化合物との比較
Similar Compounds
Antipyrine: The parent compound from which Norantipyrine Glucuronide Sodium Salt is derived.
Norantipyrine Sulphate: Another major metabolite of antipyrine.
Morphine-6-glucuronide: A pharmacologically active glucuronide similar in its metabolic pathway.
Uniqueness
This compound is unique due to its specific glucuronidation, which enhances its solubility and facilitates its excretion from the body. This property makes it an important compound for studying drug metabolism and pharmacokinetics .
特性
分子式 |
C16H17N2NaO7 |
|---|---|
分子量 |
372.30 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7.Na/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23;/h2-7,11-14,16,19-21H,1H3,(H,22,23);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1 |
InChIキー |
WSRPHIIMYLZSID-YYHOVTOASA-M |
異性体SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |
正規SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)C3=CC=CC=C3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(tert-Butyl)-1-chlorodibenzo[b,d]furan](/img/structure/B13344390.png)
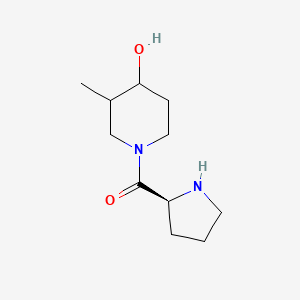

![8-Benzyl-1-(3-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13344398.png)


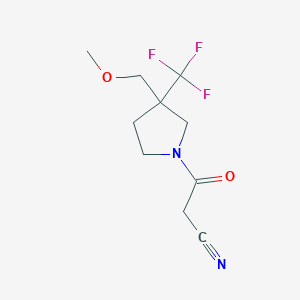
![Benzyl 4-oxa-1,9-diazaspiro[5.6]dodecane-9-carboxylate](/img/structure/B13344414.png)

![2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13344424.png)
